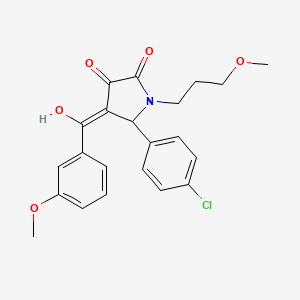![molecular formula C21H16ClN5O3 B11049674 4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate](/img/structure/B11049674.png)
4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[7-(4-クロロフェニル)-1,3-ジメチル-2,4-ジオキソ-1,2,3,4-テトラヒドロ-8H-イミダゾ[2,1-f]プリン-9-イウム-8-イル]フェノラートは、複数の官能基が組み合わされたユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成ルートと反応条件
4-[7-(4-クロロフェニル)-1,3-ジメチル-2,4-ジオキソ-1,2,3,4-テトラヒドロ-8H-イミダゾ[2,1-f]プリン-9-イウム-8-イル]フェノラートの合成は、通常、複数段階の有機合成を伴います。
イミダゾ[2,1-f]プリン核の形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化して、イミダゾ[2,1-f]プリン環系を形成します。
クロロフェニル基の導入: クロロフェニル基は、通常、塩素化芳香族化合物と適切な求核剤を用いた置換反応によって導入されます。
フェノラート部分の結合: 最後の段階では、フェノラートイオンが形成されます。これは、塩基性条件下でフェノール誘導体を脱プロトン化することで達成できます。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成ルートの最適化が必要になる可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーや再結晶などの厳密な精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazopurine core, followed by the introduction of the chlorophenyl and hydroxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
反応の種類
4-[7-(4-クロロフェニル)-1,3-ジメチル-2,4-ジオキソ-1,2,3,4-テトラヒドロ-8H-イミダゾ[2,1-f]プリン-9-イウム-8-イル]フェノラートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノン誘導体を形成する可能性があります。
還元: 還元反応は、ヒドロキノン誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 塩基性条件下で、アミン、チオール、またはアルコキシドなどの求核剤を使用できます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノン誘導体が生成される可能性があり、一方、置換反応では、さまざまな置換フェノラートが生成される可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、そのユニークな電子特性と、より複雑な分子の構成ブロックとしての可能性について研究されています。その構造により、他の化学種との興味深い相互作用が可能になり、合成有機化学において貴重なツールとなっています。
生物学
生物学研究では、この化合物は、医薬品としての可能性について調査される可能性があります。その構造上の特徴から、酵素や受容体などの生物学的標的と相互作用し、潜在的な治療効果をもたらす可能性が示唆されます。
医学
医学では、この化合物は、薬物候補としての可能性について探索される可能性があります。さまざまな化学反応を起こす能力により、特に抗癌剤や抗炎症剤の設計において、薬物開発のための汎用性の高い足場となります。
工業
工業では、この化合物は、特定の電子特性または光学特性を持つ新素材の開発に使用される可能性があります。そのユニークな構造は、電子工学、フォトニクス、または化学プロセスにおける触媒としての用途に適している可能性があります。
科学的研究の応用
7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
4-[7-(4-クロロフェニル)-1,3-ジメチル-2,4-ジオキソ-1,2,3,4-テトラヒドロ-8H-イミダゾ[2,1-f]プリン-9-イウム-8-イル]フェノラートの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体などの分子標的と相互作用し、結合相互作用によってその活性を調節する可能性があります。関与する正確な経路を解明するには、詳細な生化学的研究が必要です。
6. 類似化合物の比較
類似化合物
- 7-(4-クロロフェニル)-1,3-ジメチル-8-(2-フェニルエチル)-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン
- 1-(4-クロロフェニル)-4,4-ジメチル-3-(1H-1,2,4-トリアゾール-1-イルメチル)ペンタン-3-オール
独自性
類似の化合物と比較して、4-[7-(4-クロロフェニル)-1,3-ジメチル-2,4-ジオキソ-1,2,3,4-テトラヒドロ-8H-イミダゾ[2,1-f]プリン-9-イウム-8-イル]フェノラートは、その官能基のユニークな組み合わせと、それに起因する電子特性のために際立っています。これは、特定の電子特性または光学特性を必要とする用途において特に興味深いものです。
類似化合物との比較
Similar Compounds
4-Chloro-4’-hydroxybenzophenone: Shares structural similarities but lacks the imidazopurine core.
4-Chlorophenylhydrazine hydrochloride: Contains the chlorophenyl group but differs in overall structure and properties.
Uniqueness
7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of functional groups and the imidazopurine core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H16ClN5O3 |
|---|---|
分子量 |
421.8 g/mol |
IUPAC名 |
7-(4-chlorophenyl)-6-(4-hydroxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H16ClN5O3/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(28)10-8-14/h3-11,28H,1-2H3 |
InChIキー |
MFVWSTIYXDSQNF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049611.png)
![9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11049612.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)

![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11049637.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11049641.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
![8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B11049659.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049668.png)
![7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049671.png)
